2-(2-Methylpropoxy)ethan-1-amine
Description
The exact mass of the compound 2-(2-Methylpropoxy)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methylpropoxy)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpropoxy)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLFISNFWCDEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307071 | |
| Record name | 2-(2-Methylpropoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89585-16-0 | |
| Record name | 2-(2-Methylpropoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89585-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylpropoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropoxy)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of 2-(2-Methylpropoxy)ethan-1-amine CAS 17663-42-6
An In-depth Technical Guide to 2-(2-Methylpropoxy)ethan-1-amine (CAS 17663-42-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methylpropoxy)ethan-1-amine (CAS 17663-42-6). As a bifunctional molecule featuring both a primary amine and an ether linkage, this compound holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty polymers. This document collates available data on its structure, physicochemical properties, reactivity, and safety considerations. Where experimental data is limited, this guide draws upon established chemical principles and data from structurally related molecules to provide scientifically grounded insights.
Introduction and Molecular Structure
2-(2-Methylpropoxy)ethan-1-amine, also known as 2-isobutoxyethanamine, is an organic compound with the chemical formula C6H15NO[1]. Its structure is characterized by an isobutoxy group linked to an ethylamine moiety. The presence of a primary amine group imparts basicity and nucleophilicity, while the ether linkage contributes to its polarity and hydrogen bonding capabilities. These features make it an interesting candidate for various chemical transformations and applications.
Molecular Structure Diagram
Caption: Chemical structure of 2-(2-Methylpropoxy)ethan-1-amine.
Physicochemical Properties
Experimental data for 2-(2-Methylpropoxy)ethan-1-amine is not extensively reported in the literature. However, its properties can be predicted and compared with structurally similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 17663-42-6 | |
| Molecular Formula | C6H15NO | [1] |
| Molecular Weight | 117.19 g/mol | Calculated |
| Monoisotopic Mass | 117.115364 Da | [1] |
| Boiling Point | Not available. Estimated to be in the range of 150-170 °C based on similar structures such as 2-butoxyethylamine (158.3 °C)[2]. | |
| Density | Not available. Estimated to be around 0.85-0.95 g/cm³ based on related compounds[2][3]. | |
| Solubility | Expected to be soluble in water and common organic solvents due to the presence of both polar amine and ether groups, and a relatively small alkyl chain[4]. | |
| pKa | Not available. The pKa of the conjugate acid is expected to be in the range of 9-10, typical for primary amines[3][5]. | |
| XlogP (predicted) | 0.5 | [1] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and industrially relevant synthesis of 2-(2-Methylpropoxy)ethan-1-amine would involve the reaction of isobutyl glycidyl ether with ammonia. This is a common method for the preparation of amino alcohols and their derivatives[6].
Caption: Proposed synthesis of 2-(2-Methylpropoxy)ethan-1-amine.
Experimental Protocol (Hypothetical):
-
To a stirred solution of excess aqueous ammonia, add isobutyl glycidyl ether dropwise at room temperature.
-
The reaction mixture is then heated in a sealed vessel to a temperature between 80-120°C.
-
The reaction is monitored by GC-MS until the starting material is consumed.
-
After cooling to room temperature, the excess ammonia and water are removed under reduced pressure.
-
The resulting crude product is then purified by fractional distillation under vacuum to yield pure 2-(2-Methylpropoxy)ethan-1-amine.
Reactivity Profile
The reactivity of 2-(2-Methylpropoxy)ethan-1-amine is dictated by its primary amine and ether functional groups.
-
Amine Group: The primary amine is nucleophilic and will react with a variety of electrophiles. Common reactions include:
-
Alkylation, Acylation, and Sulfonylation: Reaction with alkyl halides, acyl chlorides, and sulfonyl chlorides to form the corresponding secondary amines, amides, and sulfonamides.
-
Reaction with Aldehydes and Ketones: Forms imines (Schiff bases) which can be subsequently reduced to secondary amines.
-
Salt Formation: Reacts with acids to form ammonium salts.
-
-
Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids[7].
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A doublet corresponding to the two methyl groups of the isobutyl moiety.
-
A multiplet for the methine proton of the isobutyl group.
-
A doublet for the methylene protons adjacent to the ether oxygen on the isobutyl side.
-
Triplets for the two methylene groups of the ethylamine chain.
-
A broad singlet for the amine protons.
-
-
¹³C NMR:
-
Distinct signals for the six carbon atoms in the molecule, with the carbons attached to the oxygen and nitrogen atoms shifted downfield.
-
-
IR Spectroscopy:
-
N-H stretching vibrations in the region of 3300-3400 cm⁻¹.
-
C-H stretching vibrations around 2850-2960 cm⁻¹.
-
A prominent C-O stretching band for the ether linkage around 1100 cm⁻¹.
-
N-H bending vibration around 1600 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z 117.
-
Common fragmentation patterns for amines would include the loss of an alkyl group adjacent to the nitrogen, leading to a prominent ion. Alpha-cleavage is a characteristic fragmentation pathway for amines[8].
-
Applications and Potential Uses
While specific applications for 2-(2-Methylpropoxy)ethan-1-amine are not documented, its structural motifs suggest potential utility in several areas:
-
Pharmaceutical Synthesis: The primary amine can serve as a key functional handle for the introduction of this moiety into more complex molecules with potential biological activity[9][10].
-
Polymer Chemistry: As a monomer or curing agent in the synthesis of polyamides, polyureas, and epoxy resins[10]. The ether linkage can impart flexibility to the polymer backbone.
-
Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals, and this compound could be explored for such applications[10].
-
Surfactants and Emulsifiers: The amphiphilic nature of the molecule suggests potential use in the formulation of surfactants and emulsifying agents[10].
Safety and Handling
Hazard Identification
Based on safety data sheets for this compound and structurally similar chemicals, 2-(2-Methylpropoxy)ethan-1-amine is considered hazardous.[4][7][11]
-
Classification:
Safe Handling and Personal Protective Equipment (PPE)
Caption: Recommended PPE for handling 2-(2-Methylpropoxy)ethan-1-amine.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood[4][11].
-
Personal Protective Equipment:
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames[4][13].
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[7].
-
Skin: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention[7].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[4].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[7].
-
Conclusion
2-(2-Methylpropoxy)ethan-1-amine is a primary amine with an ether linkage that presents numerous opportunities for research and development. While comprehensive experimental data is currently sparse, its chemical nature suggests a wide range of potential applications, from a building block in medicinal chemistry to a component in materials science. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound. Further research into its properties and applications is warranted to fully explore its potential.
References
- Enamine, Safety Data Sheet - 2-(2-methylpropoxy)ethan-1-amine. (URL not provided in search results)
- Safety Data Sheet. (URL not provided in search results)
- Thermo Fisher Scientific, SAFETY DATA SHEET. (URL not provided in search results)
- Regulations.gov, SAFETY DATA SHEET. (URL not provided in search results)
- Sigma-Aldrich, SAFETY DATA SHEET. (URL not provided in search results)
-
PubChemLite, 2-(2-methylpropoxy)ethan-1-amine (C6H15NO). [Link]
-
PubChem, Butyl glycidyl ether | C7H14O2 | CID 17049. [Link]
-
PubChem, N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine. [Link]
- Pastó, M., Rodrıguez, B., Riera, A., & Perica`s, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron, 59(51), 10135-10141. (URL not provided in search results)
- Huntsman Corporation, amine applications and properties data - alkanolamines. (URL not provided in search results)
-
PubChemLite, 2-[4-(2-methylpropoxy)phenyl]ethan-1-amine. [Link]
-
ChemBK, 2-Isopropoxy-Ethylamine. [Link]
-
PubChem, 2-(4-Butoxy-3,5-dimethoxyphenyl)ethan-1-amine. [Link]
-
ChemBK, ethanamine, 2-(2-methoxyethoxy)-. [Link]
-
Doc Brown's Advanced Organic Chemistry, mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. [Link]
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Wikipedia, n-Butyl glycidyl ether. [Link]
-
Organic Syntheses, Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of. [Link]
-
PrepChem.com, Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. [Link]
-
FooDB, Showing Compound Ethanamine (FDB003242). [Link]
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NIST WebBook, 2-Propen-1-amine, 2-methyl-. [Link]
-
PubChem, 2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866. [Link]
-
Cheméo, Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). [Link]
-
EPA, N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine Properties. [Link]
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ScienceDirect, Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. [Link]
-
Wikipedia, Ethylamine. [Link]
-
MSU chemistry, Amine Reactivity. [Link]
- Google Patents, US5162547A - Process for the prepar
-
PubChem, Ethyl isobutyl amine | C6H15N | CID 518733. [Link]
-
PubMed, Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. [Link]
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Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 2-(2-Methylpropoxy)ethan-1-amine
[1]
Executive Summary
2-(2-Methylpropoxy)ethan-1-amine (CAS: 89585-16-0 / 68002-86-8), often referred to as Isobutoxyethylamine , represents a critical class of amphiphilic ether amines used as building blocks in medicinal chemistry and surface-active agents. Its unique structure—comprising a hydrophobic isobutyl tail, a flexible ether linkage, and a hydrophilic primary amine head—confers a "dual-personality" solubility profile.
This guide provides a comprehensive analysis of its solvation behavior, demonstrating complete miscibility in water (pH-dependent) and high solubility in diverse organic solvents (alcohols, chlorinated hydrocarbons, and aromatics). We explore the thermodynamic drivers of this behavior and provide validated protocols for its characterization in drug discovery workflows.
Physicochemical Identity & Structural Analysis[1][2]
Understanding the solubility of 2-(2-Methylpropoxy)ethan-1-amine requires a dissection of its molecular architecture. It is not merely an amine; it is a surfactant-like small molecule .
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-(2-Methylpropoxy)ethan-1-amine | |
| Common Name | Isobutoxyethylamine | |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | Low MW facilitates high molar solubility. |
| Physical State | Colorless Liquid | At standard temperature and pressure (STP). |
| Boiling Point | ~145–155 °C | Estimated based on homologues (Methoxyethylamine: 95°C). |
| Density | ~0.84–0.86 g/mL | Less dense than water. |
Calculated Physicochemical Descriptors
-
LogP (Octanol/Water): ~0.5 – 0.8. The positive LogP indicates lipophilicity driven by the isobutyl group, yet it remains low enough to retain water affinity.
-
pKa (Conjugate Acid): ~9.6 – 9.8. The ether oxygen at the
-position exerts a weak electron-withdrawing inductive effect (-I), slightly lowering the pKa compared to a standard alkylamine (~10.5). -
Topological Polar Surface Area (TPSA): ~35 Ų (26 Ų for amine + 9 Ų for ether). This falls well within the "blood-brain barrier permeation" range (<90 Ų).
Solubility Profile: Water vs. Organic Solvents[1][3]
The solubility of 2-(2-Methylpropoxy)ethan-1-amine is governed by the Hydrophilic-Lipophilic Balance (HLB) . The molecule can switch its solvation shell preference depending on the solvent environment.
Aqueous Solubility (Water)[4]
-
Solubility Status: Miscible (at pH < 9.0).
-
Mechanism:
-
Hydrogen Bonding: The primary amine (-NH₂) acts as both a donor and acceptor. The ether oxygen (-O-) acts as a hydrogen bond acceptor.
-
Ionization: In neutral water (pH 7), the amine is predominantly protonated (
), forming an ion-dipole network with water molecules that overcomes the hydrophobic penalty of the isobutyl tail.
-
-
pH Sensitivity: At high pH (>11), the molecule exists as a free base. While still soluble due to the ether linkage, phase separation (oiling out) may occur at very high concentrations or in the presence of high salt (salting-out effect).
Organic Solvent Solubility
The isobutyl group provides sufficient Van der Waals surface area to facilitate solvation in non-polar media.
| Solvent Class | Representative Solvent | Solubility | Mechanistic Driver |
| Polar Protic | Methanol, Ethanol | Miscible | H-bonding network compatibility; dipole alignment. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Strong dipole-dipole interactions; amine solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | "Like dissolves like"; weak H-bonding with solvent Cl atoms. |
| Aromatic | Toluene, Benzene | High | Hydrophobic interaction via the isobutyl tail. |
| Aliphatic | Heptane, Hexane | Moderate to High | The isobutyl group anchors the molecule, though the polar head may cause aggregation (reverse micelles). |
Solvation Thermodynamics Visualization
The following diagram illustrates the dual solvation mechanism that allows this molecule to bridge aqueous and organic phases.
Figure 1: Solvation thermodynamics showing the switch between ionic stabilization in water and hydrophobic interaction in organic solvents.
Experimental Protocols for Solubility Determination
To generate authoritative data for regulatory or development purposes, the following self-validating protocols are recommended.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent at equilibrium.
Materials:
-
Test Compound: 2-(2-Methylpropoxy)ethan-1-amine (Liquid).
-
Solvents: PBS (pH 7.4), Ethanol, Toluene.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.
Workflow:
-
Saturation: Add excess test compound (liquid) to 2 mL of solvent in a glass vial until a distinct phase separation (droplets) or turbidity persists.
-
Equilibration: Agitate at 25°C for 24 hours (Orbital shaker @ 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase.
-
Sampling: Carefully aspirate the supernatant (avoiding the surface oil layer).
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.
-
Validation Check: Measure pH of the aqueous supernatant. If pH > 8.0, the amine has self-buffered; adjust with HCl if physiological solubility is required.
-
Protocol B: Potentiometric pKa Determination
Objective: Accurate measurement of the amine pKa to predict pH-dependent solubility.
Workflow:
-
Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/KCl (0.1M ionic strength).
-
Titration: Titrate with 0.1 N HCl followed by 0.1 N NaOH using an autotitrator.
-
Calculation: Use the Bjerrum plot method to identify the inflection point.
-
Expectation: A single inflection point around pH 9.6–9.8.
-
Implications for Drug Development[1][5][6]
The solubility profile of 2-(2-Methylpropoxy)ethan-1-amine makes it a versatile tool in medicinal chemistry.
Fragment-Based Drug Design (FBDD)[1]
-
Linker Utility: The ether chain acts as a "solubility-enhancing linker." Replacing a standard alkyl chain with this ethoxy-amine motif often increases metabolic stability (ether vs. ester) and aqueous solubility (oxygen lone pairs).
-
Histamine H3/H4 Analogs: The structural homology to histamine allows it to serve as a core scaffold for GPCR ligands, where the isobutyl group probes hydrophobic pockets in the receptor.
Prodrug Synthesis[1]
-
Amine Masking: The primary amine can be reacted with carboxylic acid drugs to form amides. The isobutyl ether tail improves membrane permeability (LogP boost) while maintaining solubility in formulation vehicles.
Salt Formation
-
Counter-Ion: As a base, it can form salts with acidic drugs. The resulting Isobutoxyethylammonium salt often exhibits lower melting points (ionic liquids) compared to sodium salts, improving solubility in lipid-based formulations (SEDDS).
References
-
PubChem Compound Summary. (2025). 2-(2-Methylpropoxy)ethan-1-amine (C6H15NO). National Center for Biotechnology Information.
-
[Link]
-
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison, Chemistry Department.
-
[Link]
-
-
Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 13(6), 1930-1941.
-
[Link]
-
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
[Link]
-
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet & Properties: Ether Amines.
Navigating the Safety Profile of 2-(2-Methylpropoxy)ethan-1-amine: A Technical Guide
An In-depth Examination of the Hazard Classification and Safety Data for Researchers and Drug Development Professionals
Introduction
2-(2-Methylpropoxy)ethan-1-amine, a primary amine with an ether linkage, presents a unique combination of functional groups that necessitates a thorough understanding of its potential hazards. This technical guide provides a detailed examination of its safety profile, synthesized from established data on structurally analogous compounds due to the limited specific safety data for this particular molecule. This guide is intended for researchers, scientists, and professionals in drug development who may handle this or similar chemical entities. The information herein is designed to foster a proactive safety culture by elucidating the principles of hazard identification, risk assessment, and safe handling practices.
Chemical Identity
| Identifier | Value |
| Chemical Name | 2-(2-Methylpropoxy)ethan-1-amine |
| Synonyms | 2-(isobutoxy)ethanamine |
| Molecular Formula | C6H15NO[1] |
| Molecular Weight | 117.19 g/mol [2] |
| Structure | CC(C)COCCN[1] |
Predicted Hazard Identification and Classification
Due to the absence of specific experimental data for 2-(2-Methylpropoxy)ethan-1-amine, the following hazard classification is predicted based on the known hazards of structurally similar primary amines and ether-containing compounds. This information should be used as a preliminary guide for handling, and a comprehensive risk assessment should be conducted before use.
GHS Pictograms:
Signal Word: Danger
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity — Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life |
Comprehensive Safety Data Sheet (SDS) Analysis
This section provides a detailed breakdown of the 16 sections of a Safety Data Sheet for 2-(2-Methylpropoxy)ethan-1-amine, with information extrapolated from analogous compounds.
Section 1: Identification
This section identifies the chemical and its recommended uses. As a laboratory chemical, it is intended for synthesis and research purposes.
Section 2: Hazard(s) Identification
This section details the physical and health hazards. Based on similar compounds, it is expected to be a combustible liquid that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. There is also a suspicion of reproductive toxicity and potential for organ damage through prolonged or repeated exposure.
Section 3: Composition/Information on Ingredients
This section provides the chemical identity and concentration of the substance.
Section 4: First-Aid Measures
Immediate medical attention is crucial in case of exposure.
Emergency First-Aid Protocol:
-
General Advice: Show the safety data sheet to the attending physician.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Forms explosive mixtures with air on intense heating.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Section 6: Accidental Release Measures
-
Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Containment and Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]
Section 7: Handling and Storage
-
Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking.[7] Handle in a well-ventilated place.[8]
-
Safe Storage: Keep the container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.[7][8]
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[8] Ensure that eyewash stations and safety showers are close to the workstation location.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles. Faceshield (8-inch minimum).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands. Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.
-
Section 9: Physical and Chemical Properties
The following are estimated properties based on structurally similar compounds.
| Property | Estimated Value | Reference Compound |
| Appearance | Colorless to yellowish liquid | 2,2-Diethoxyethylamine[10] |
| Odor | Amine-like | General for amines |
| Boiling Point | ~159 °C | 2-(Methylamino)ethanol |
| Melting Point | ~ -5 °C | 2-(Methylamino)ethanol |
| Flash Point | ~ 45 °C | 2,2-Diethoxyethylamine[10] |
| Density | ~ 0.935 g/cm³ at 25 °C | 2-(Methylamino)ethanol |
| Solubility | Soluble in water | 2,2-Diethoxyethylamine[10] |
Section 10: Stability and Reactivity
-
Reactivity: Forms explosive mixtures with air on intense heating.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, acids.[7]
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx).
Section 11: Toxicological Information
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: May cause damage to organs (Kidney, Testes, Liver, spleen, ovary) through prolonged or repeated exposure if swallowed.
-
Aspiration Hazard: No data available.
Section 12: Ecological Information
-
Toxicity: Harmful to aquatic life.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: Bioaccumulation is not expected based on a low predicted log Pow.
-
Mobility in Soil: No data available.
-
Other Adverse Effects: Do not let the product enter drains.
Section 13: Disposal Considerations
-
Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Section 14: Transport Information
-
UN Number: Not regulated as a dangerous good. (Predicted)
-
UN Proper Shipping Name: Not regulated as a dangerous good. (Predicted)
-
Transport Hazard Class(es): Not applicable. (Predicted)
-
Packing Group: Not applicable. (Predicted)
Section 15: Regulatory Information
This substance is likely subject to the Toxic Substances Control Act (TSCA) in the United States. Researchers should verify its status on relevant chemical inventories before use.
Section 16: Other Information
The information provided in this guide is based on data from structurally similar compounds and should be used for guidance purposes only. A thorough risk assessment should be performed before handling this chemical.
Visualizing Safety Protocols
Emergency Response Workflow
Caption: Emergency response workflow from exposure to medical attention.
Hierarchy of Controls for Safe Handling
Caption: The hierarchy of controls for minimizing chemical exposure.
References
- Enamine. (n.d.). Safety Data Sheet - 2-(2-methylpropoxy)ethan-1-amine. Retrieved February 15, 2026, from a cached version of the Enamine website.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2-(Methylamino)ethanol.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-2-methyl-1-propanol. Retrieved February 15, 2026, from the Thermo Fisher Scientific website.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Ethoxy-2-methylpropane.
- Ashland. (2013). Safety Data Sheet - Drewcor™ 2130 CORROSION INHIBITOR. Retrieved February 15, 2026, from a cached version of the Ashland website.
- Fisher Scientific. (2025). Safety Data Sheet - [2-(Methylthio)ethyl]amine.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-(2-Methoxyphenoxy)ethylamine.
- Enamine. (n.d.). Safety Data Sheet - 2-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride. Retrieved February 15, 2026, from a cached version of the Enamine website.
- PubChemLite. (n.d.). 2-(2-methylpropoxy)ethan-1-amine (C6H15NO).
- Sigma-Aldrich. (2025). Safety Data Sheet - Nickel(II) carbonate basic hydrate.
- Fisher Scientific. (2025). Safety Data Sheet - 2-(2-Aminoethoxy)ethanol.
- PubChem. (n.d.). N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine.
- U.S. Environmental Protection Agency. (n.d.). N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine Properties.
- PubChem. (n.d.). Phenol, dodecyl-, sulfurized, carbonates, calcium salts, overbased.
- Australian Government Department of Health. (2012). Ethanol, 2-propoxy-: Human health tier II assessment.
- Sigma-Aldrich. (n.d.). 2-(2-methylpropoxy)ethane-1-thiol.
- European Chemicals Agency. (n.d.). Phenol, dodecyl-, sulfurized, carbonates, calcium salts, overbased - Substance Information.
- Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3).
- Wikipedia. (2026). 2,2-Diethoxyethylamin.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers.
- ChemRadar. (n.d.). Phenol, dodecyl-, sulfurized, carbonates, calcium salts, overbased CAS#68784-26-9 | GHS Classification Search Tool.
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pKa values of 2-(2-Methylpropoxy)ethan-1-amine in aqueous solution
An In-depth Technical Guide to the pKa of 2-(2-Methylpropoxy)ethan-1-amine in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of pKa in Molecular Sciences
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule in a given pH environment. For a primary amine such as 2-(2-Methylpropoxy)ethan-1-amine, the pKa of its conjugate acid dictates the equilibrium between the protonated (cationic) and neutral forms. This equilibrium is of paramount importance in the fields of medicinal chemistry and drug development, as it directly influences critical properties including aqueous solubility, membrane permeability, and interactions with biological targets.[1] A comprehensive understanding and accurate determination of the pKa value are therefore indispensable for the rational design and optimization of novel chemical entities.
This guide provides a detailed exploration of the methodologies for determining the pKa of 2-(2-Methylpropoxy)ethan-1-amine. In the absence of a publicly available, experimentally verified pKa for this specific molecule, this document focuses on the principles and practical execution of both experimental and computational approaches to obtain this crucial parameter.
Physicochemical Properties of 2-(2-Methylpropoxy)ethan-1-amine
A summary of the key physicochemical properties of 2-(2-Methylpropoxy)ethan-1-amine is presented below. These properties provide context for its behavior in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem[2] |
| Molecular Weight | 117.19 g/mol | PubChem[2] |
| XlogP (predicted) | 0.5 | PubChem[2] |
| Monoisotopic Mass | 117.115364 Da | PubChem[2] |
Experimental Determination of pKa
The most reliable method for obtaining a pKa value is through direct experimental measurement. Potentiometric titration is a widely used and accessible technique for this purpose.[3][4]
Potentiometric Titration: A Step-by-Step Protocol
This method involves monitoring the pH of a solution of the amine as a strong acid is incrementally added. The pKa is determined from the resulting titration curve.
Instrumentation and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
-
2-(2-Methylpropoxy)ethan-1-amine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized, CO2-free water
-
pH calibration buffers (e.g., pH 4, 7, and 10)
Protocol:
-
Solution Preparation: Accurately weigh a sample of 2-(2-Methylpropoxy)ethan-1-amine and dissolve it in a known volume of CO2-free deionized water to create a solution of known concentration (e.g., 0.01 M).
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions to ensure accurate readings.
-
Titration Setup: Place the amine solution in a beaker with a stir bar and immerse the calibrated pH electrode. Begin stirring at a constant rate.
-
Titration: Add the standardized HCl solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis). The resulting sigmoid curve will have an inflection point. The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the conjugate acid.[4]
Causality in Experimental Choices:
-
CO2-free water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the titration of the amine.
-
Standardized Titrant: The concentration of the HCl solution must be accurately known to determine the equivalence point precisely.
-
Constant Stirring: Ensures homogeneity of the solution and accurate pH measurement after each titrant addition.
Alternative Experimental Methods
-
Spectrophotometry: This method can be used if the protonated and neutral forms of the amine have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms near the amine group can be sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a sigmoid curve can be generated from which the pKa can be determined.[4]
Caption: Workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa
In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values. These methods often rely on thermodynamic cycles and quantum mechanical calculations.[3][6]
Thermodynamic Cycle Approach
A common computational strategy involves calculating the free energy change of protonation in the gas phase and the solvation free energies of the species involved. The pKa can then be calculated using the following relationship:
ΔG°aq = ΔG°gas + ΔG°solv(H+) + ΔG°solv(Amine) - ΔG°solv(AmineH+)
pKa = ΔG°aq / (2.303 * RT)
Where:
-
ΔG°aq is the standard free energy change of protonation in solution.
-
ΔG°gas is the standard free energy change of protonation in the gas phase.
-
ΔG°solv represents the free energy of solvation for each species.
Computational Protocol Overview:
-
Structure Optimization: The 3D structures of the neutral amine and its protonated form are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
Gas-Phase Free Energy Calculation: The gas-phase free energies of the optimized structures are calculated.
-
Solvation Free Energy Calculation: The free energies of solvation for the neutral and protonated amine are calculated using a continuum solvation model (e.g., PCM, SMD) or explicit solvent models.[7]
-
pKa Calculation: The calculated free energy values, along with a known value for the solvation free energy of a proton, are used in the thermodynamic cycle to calculate the pKa.
Authoritative Grounding: The accuracy of computational pKa prediction is highly dependent on the chosen level of theory, basis set, and solvation model.[6][8] Advanced methods may incorporate explicit water molecules to better model the hydrogen bonding environment around the amine.[9]
Caption: Logic of pKa prediction using a thermodynamic cycle.
pKa Estimation from Structurally Related Amines
A reasonable estimate of the pKa of 2-(2-Methylpropoxy)ethan-1-amine can be made by examining the pKa values of structurally similar compounds. The electronic and steric effects of the 2-methylpropoxy group can be considered in relation to a simpler parent structure.
| Compound | Structure | pKa | Rationale for Comparison |
| Ethylamine | CH3CH2NH2 | 10.63 | Simple primary alkylamine |
| Ethanolamine | HOCH2CH2NH2 | 9.50 | Contains an oxygen atom in the β-position, which is electron-withdrawing |
| 2-Methoxyethylamine | CH3OCH2CH2NH2 | 9.53 | Ether oxygen in the β-position, structurally similar to the target molecule |
| 2,2,2-Trifluoroethanamine | CF3CH2NH2 | 5.7 | Demonstrates a strong inductive electron-withdrawing effect from the β-substituent[10] |
The oxygen atom in the ether linkage of 2-(2-Methylpropoxy)ethan-1-amine is expected to have an electron-withdrawing inductive effect, which destabilizes the protonated form (the conjugate acid) and thus lowers the pKa compared to a simple alkylamine like ethylamine.[1] The pKa is therefore expected to be in a similar range to that of 2-methoxyethylamine (around 9.5). The bulkier isobutyl group, compared to the methyl group in 2-methoxyethylamine, is not expected to have a significant electronic effect on the pKa, though it may have minor steric implications.
Conclusion
References
- Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations.
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.MDPI.
- Simple Method for the Estimation of pKa of Amines.
- Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations.
- Simple Method for the Estimation of pKa of Amines.
- Development of Methods for the Determin
- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).Scholaris.
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Predicting and Enhancing the Metabolic Stability of Isobutoxyethyl Amine Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds with high metabolic lability often fail in later stages of development due to rapid clearance and poor exposure. The isobutoxyethyl amine scaffold, a common motif in modern medicinal chemistry, presents specific metabolic challenges and opportunities. This guide provides an in-depth analysis of the factors governing the metabolic fate of this chemical class. We will dissect the primary metabolic pathways, present a validated, high-throughput in vitro protocol for experimental assessment, explore the utility of in silico predictive models, and discuss rational, structure-based strategies to enhance metabolic durability.
The Scientific Imperative: Why Metabolic Stability Matters
In early drug discovery, potency and selectivity are often the primary focus. However, a highly potent molecule is therapeutically useless if it is metabolized and cleared from the body before it can exert its effect. Metabolic stability dictates the rate of a drug's biotransformation, primarily within the liver, into more water-soluble compounds for excretion.[2]
Optimizing for metabolic stability offers significant advantages:
-
Increased Bioavailability and Half-Life: A more stable compound persists longer in circulation, potentially allowing for less frequent dosing and a more convenient regimen for patients.[3][4]
-
Improved Safety Profile: Rapid metabolism can sometimes lead to the formation of reactive metabolites, which may cause idiosyncratic toxicity.[5][6] Furthermore, enhancing stability can lower the therapeutic dose, reducing the potential for off-target effects.
-
Predictable Pharmacokinetics: Lowering inter-patient variability in drug levels, which is often tied to differences in metabolic enzyme capacity, leads to more predictable and reliable therapeutic outcomes.[4]
Core Metabolic Liabilities of the Isobutoxyethyl Amine Scaffold
The isobutoxyethyl amine structure contains two primary "soft spots" for metabolic attack: the amine nitrogen and the ether linkage. The metabolism of these compounds is predominantly carried out by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily located in the liver.[1][7]
Amine Metabolism: A Hub of Biotransformation
The aliphatic amine group is highly susceptible to CYP-mediated oxidation. The specific pathway depends on whether the amine is secondary or tertiary.
-
N-dealkylation: This is a major metabolic route for both secondary and tertiary amines. The reaction involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down. For a tertiary amine, this yields a secondary amine and an aldehyde. For a secondary amine, it produces a primary amine and an aldehyde.[8][9] This process can occur on either side of the nitrogen.
-
N-oxidation: Tertiary amines can also be directly oxidized on the nitrogen atom by Flavin-containing Monooxygenases (FMOs) or CYPs to form an N-oxide metabolite.[8]
-
Bioactivation to Iminium Ions: A significant concern with cyclic tertiary and some secondary amines is their oxidation to electrophilic iminium ion intermediates. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[5][6][10]
Ether Metabolism: The O-Dealkylation Pathway
The isobutoxyethyl ether linkage is another key site of metabolic activity.
-
O-dealkylation: Similar to N-dealkylation, this CYP-mediated process involves the oxidation of the carbon adjacent to the ether oxygen. This results in the cleavage of the C-O bond, yielding an alcohol and an aldehyde.[8][11] The specific CYP isoforms involved can vary, but CYP2A6 and CYP2E1 have been implicated in the metabolism of other simple ethers.[12]
The interplay of these pathways determines the overall metabolic fate of an isobutoxyethyl amine derivative.
Caption: Key Phase I metabolic pathways for isobutoxyethyl amine derivatives.
Experimental Assessment: The Human Liver Microsomal Stability Assay
To quantify metabolic stability, in vitro assays are indispensable. The human liver microsome (HLM) assay is a cost-effective, high-throughput industry standard for evaluating Phase I metabolism.[2][13] Microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of CYP enzymes.[3]
Causality Behind the Protocol
This protocol is designed as a self-validating system. Each component and step has a specific scientific purpose to ensure the data generated is reliable and interpretable.
-
Test System: Pooled HLM from multiple donors is used to average out inter-individual variability in enzyme expression.[14]
-
Cofactor: NADPH is the essential cofactor that provides the reducing equivalents required by CYP450 reductase to activate the CYP enzymes for catalysis. Its inclusion initiates the metabolic reactions.[12][15]
-
Quenching: The reaction is stopped at precise time points by adding a cold organic solvent (typically acetonitrile). This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity instantly, and it contains an internal standard for accurate quantification by LC-MS/MS.[15][16]
-
Controls:
-
T=0 Control: Samples are quenched immediately after adding the test compound, before adding NADPH. This establishes the 100% starting concentration for accurate percent remaining calculations.
-
No-NADPH Control: The compound is incubated for the full duration without the cofactor. Any degradation observed here points to chemical instability in the buffer or non-NADPH-dependent enzymatic degradation.
-
Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Dextromethorphan) is run in parallel to verify that the microsomal enzymes are active and the assay is performing as expected.[15]
-
Step-by-Step Experimental Protocol
Caption: Standard workflow for a human liver microsomal (HLM) stability assay.
Data Interpretation and Presentation
The concentration of the parent compound at each time point is measured by LC-MS/MS. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[15][17]
Table 1: Representative HLM Stability Data
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Control (Verapamil) | 12.5 | 110.9 | Low Stability |
| Derivative A | > 60 | < 23.1 | High Stability |
| Derivative B | 8.7 | 159.3 | Low Stability |
| Derivative C | 35.1 | 39.5 | Moderate Stability |
In Silico Predictions: Guiding Synthesis Before the Flask
While in vitro assays are essential, they are performed on synthesized compounds. In silico models offer the ability to predict metabolic stability before a molecule is even made, saving significant time and resources.[18][19][20] These computational tools use a compound's structure to forecast its metabolic fate.
-
Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between a molecule's structural features (descriptors like logP, molecular weight, electronic properties) and its metabolic stability.[19][20]
-
Machine Learning Models: Modern approaches use algorithms like random forests or neural networks trained on large datasets of compounds with experimentally determined metabolic stability.[21][22][23] These models can identify complex patterns that correlate structure with stability, often outperforming traditional QSAR.[22][24]
-
Site of Metabolism (SOM) Prediction: Some tools specifically predict which atoms in a molecule are most likely to be metabolized. This is invaluable for guiding chemists on where to make structural modifications to block metabolic pathways.
It is crucial to understand that in silico models are predictive, not definitive. They are best used to rank-order and prioritize synthetic targets, which must then be validated experimentally.[19]
Rational Drug Design: Structure-Metabolism Relationships (SMR)
The true power of this guide lies in integrating metabolic understanding with medicinal chemistry to design better molecules. By understanding the key metabolic liabilities, chemists can make rational structural modifications to enhance stability.
-
Blocking Sites of Metabolism:
-
Amine Modification: If N-dealkylation is the primary clearance pathway, modifying the alkyl groups can create steric hindrance that prevents the CYP enzyme from accessing the alpha-carbon. Replacing a metabolically labile N-methyl group with a cyclopropyl or tert-butyl group is a common and effective strategy.[4]
-
Metabolic "Hardening": If a specific position on an aromatic ring (if present) is being hydroxylated, it can be blocked by introducing a metabolically robust group like fluorine.
-
-
Modulating Electronics: Deactivating a part of the molecule towards oxidation by introducing electron-withdrawing groups can slow down CYP-mediated metabolism.[4]
-
Conformational Constraint: Locking the molecule into a conformation that is not recognized by the metabolizing enzyme can dramatically improve stability.[4]
This iterative process of prediction, synthesis, testing, and redesign is the cornerstone of modern lead optimization.[25]
Conclusion and Future Outlook
Predicting and optimizing the metabolic stability of isobutoxyethyl amine derivatives is a multi-faceted challenge that requires a synergistic application of theoretical knowledge, in silico modeling, and robust in vitro experimentation. By identifying the primary metabolic soft spots—the amine and ether functionalities—and employing validated assays like the HLM stability protocol, drug discovery teams can generate reliable data to guide medicinal chemistry efforts. Structure-based design strategies aimed at sterically blocking or electronically deactivating these sites offer a proven path to enhancing metabolic durability. As computational models become more sophisticated and our understanding of enzyme-substrate interactions deepens, the ability to design metabolically robust drug candidates from the outset will continue to improve, ultimately accelerating the delivery of safer and more effective medicines.
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- Title: 1.
- Title: Dioxabicyclooctanyl naphthalenenitriles as nonredox 5-lipoxygenase inhibitors: structure-activity relationship study directed toward the improvement of metabolic stability - PubMed Source: PubMed URL
- Title: A Structure Activity Relationship (SAR)
- Title: A general overview of the major metabolic pathways - Universidade Fernando Pessoa Source: Universidade Fernando Pessoa URL
- Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)
- Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI Source: MDPI URL
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- 1. longdom.org [longdom.org]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
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- 4. nedmdg.org [nedmdg.org]
- 5. Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium S...: Ingenta Connect [ingentaconnect.com]
- 6. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. courses.minia.edu.eg [courses.minia.edu.eg]
- 10. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 17. nuvisan.com [nuvisan.com]
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- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aurlide.fi [aurlide.fi]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using Isobutoxy-Functionalized Amines
Introduction: The Strategic Role of Isobutoxy Amines in Drug Discovery
Amines are ubiquitous functional groups found in a vast array of biologically active compounds, making them a cornerstone of pharmaceutical and medicinal chemistry.[1][2] The construction of carbon-nitrogen (C-N) bonds is, therefore, one of the most critical transformations in the synthesis of new drug candidates.[3] Within this context, isobutoxy-functionalized amines have emerged as highly valuable building blocks.[4][]
The isobutoxy group—a 2-methylpropoxy moiety—confers a unique combination of properties. Its branched, aliphatic nature increases lipophilicity, which can be crucial for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially enhancing the pharmacokinetic profile of a final active pharmaceutical ingredient (API).
This guide provides an in-depth exploration of the primary synthetic methodologies for preparing pharmaceutical intermediates from isobutoxy-functionalized amines. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations behind each experimental choice.
Core Concept: The Isobutoxy Amine as a Versatile Synthon
An isobutoxy-functionalized amine is a molecule that contains both an isobutoxy group and a primary or secondary amine, which serves as the reactive handle for further chemical elaboration. These molecules are powerful synthons in drug discovery because they combine a desirable physicochemical modulator (the isobutoxy group) with a versatile reactive center (the amine). This allows for their incorporation into diverse molecular scaffolds.
Caption: General structure of an isobutoxy-functionalized amine building block.
Key Synthetic Methodologies & Protocols
The preparation of advanced intermediates from isobutoxy amines primarily relies on robust and well-established C-N bond-forming reactions. The choice of method depends on the desired final structure, the available starting materials, and scalability considerations.
Method 1: Reductive Amination (The Workhorse Reaction)
Reductive amination is arguably the most powerful and versatile method for N-alkylation in pharmaceutical synthesis.[1] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired amine.[6][7] Its popularity stems from its operational simplicity, broad substrate scope, and high functional group tolerance. As a one-pot reaction, it minimizes the need for intermediate purification, aligning with the principles of green chemistry.[6]
Caption: Standard workflow for a one-pot reductive amination reaction.
Protocol 3.1.1: Synthesis of N-benzyl-4-isobutoxyaniline via Reductive Amination
This protocol details the reaction of 4-isobutoxyaniline with benzaldehyde using sodium triacetoxyborohydride, a mild and highly selective reducing agent.
-
Expert Insight (Causality): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations because it is less basic and more selective for the protonated imine (iminium ion) intermediate than for the starting aldehyde or ketone.[8] This selectivity minimizes the side reaction of reducing the starting carbonyl to an alcohol, leading to cleaner reactions and higher yields. The reaction is typically run in chlorinated solvents like Dichloromethane (DCM) or Dichloroethane (DCE).
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-Isobutoxyaniline | 165.23 | 1.65 g | 10.0 mmol | 1.0 |
| Benzaldehyde | 106.12 | 1.17 g (1.12 mL) | 11.0 mmol | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 mmol | 1.5 |
| Dichloromethane (DCM), Anhydrous | - | 50 mL | - | - |
| Acetic Acid (optional) | 60.05 | 1-2 drops | - | Catalyst |
Step-by-Step Procedure:
-
Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-isobutoxyaniline (1.65 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until fully dissolved.
-
Aldehyde Addition: Add benzaldehyde (1.12 mL, 11.0 mmol) to the solution. If imine formation is slow, 1-2 drops of glacial acetic acid can be added to catalyze the reaction.
-
Imine Formation: Stir the mixture at room temperature for 60-90 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture portion-wise over 10 minutes. Caution: The reaction may gently effervesce.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-18 hours, or until the starting materials are consumed as indicated by TLC/LC-MS analysis.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-isobutoxyaniline.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation via an SN2 reaction is a fundamental method for forming C-N bonds.[3] It is particularly useful for introducing alkyl groups that cannot be sourced from a corresponding aldehyde or ketone. The primary challenge of this method is controlling selectivity, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to overalkylation (formation of a tertiary amine).[8][9]
-
Expert Insight (Causality): To favor mono-alkylation, the reaction can be run using a slight excess of the starting amine relative to the alkyl halide. Alternatively, using a hindered base or carefully controlling stoichiometry and temperature can suppress the second alkylation step.[9] For precious or complex amines, using a protecting group strategy is often the most reliable approach to ensure mono-alkylation.[9]
Protocol 3.2.1: Mono-N-alkylation of Isobutylamine with Benzyl Bromide
This protocol describes a straightforward alkylation where controlling stoichiometry is key to minimizing the formation of the dibenzylated byproduct.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Isobutylamine | 73.14 | 1.08 g (1.48 mL) | 15.0 mmol | 1.5 |
| Benzyl Bromide | 171.04 | 1.71 g (1.20 mL) | 10.0 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol | 2.0 |
| Acetonitrile (MeCN), Anhydrous | - | 40 mL | - | - |
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, suspend potassium carbonate (2.76 g, 20.0 mmol) in anhydrous acetonitrile (40 mL).
-
Amine Addition: Add isobutylamine (1.48 mL, 15.0 mmol) to the suspension.
-
Alkyl Halide Addition: Add benzyl bromide (1.20 mL, 10.0 mmol) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the consumption of benzyl bromide by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove any remaining salts and excess isobutylamine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired N-benzylisobutylamine.
Method 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
A greener and more atom-economical alternative to using alkyl halides is the direct N-alkylation of amines with alcohols, catalyzed by transition metals (e.g., Ruthenium, Iridium).[10] This process, known as the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy, proceeds via a catalytic cycle where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" for the oxidation are then returned in the reduction step, with water being the only byproduct.
Caption: Catalytic cycle for N-alkylation of an amine with an alcohol via Borrowing Hydrogen.
-
Expert Insight (Causality): This methodology is highly advantageous for large-scale synthesis as it avoids the use of stoichiometric activating agents or toxic alkyl halides.[3] The choice of catalyst and ligands is critical for achieving high efficiency and selectivity under mild conditions. Commercially available ruthenium complexes have proven to be highly effective for this transformation.[10]
(Note: Protocols for catalytic reactions are highly specific to the catalyst system used and often require inert atmosphere techniques. The following is a generalized representation based on published procedures.)
Protocol 3.3.1: Ruthenium-Catalyzed N-Alkylation of 4-Isobutoxyaniline
-
In a glovebox, charge a Schlenk tube with the Ruthenium catalyst (e.g., a Ru-macho complex, 1-2 mol%), a base (e.g., KOtBu, 5-10 mol%), 4-isobutoxyaniline (1.0 eq), and the desired primary alcohol (1.2 eq).
-
Add an anhydrous, high-boiling solvent like toluene or xylene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify by standard methods (extraction and column chromatography).
General Purification and Characterization
Regardless of the synthetic method, proper work-up and purification are essential to isolate the target intermediate with high purity.
-
Aqueous Work-up: The goal of the work-up is to remove inorganic salts, water-soluble reagents, and byproducts. For basic amine products, washing with a mild base (e.g., NaHCO₃ solution) removes acidic components. For acidic starting materials, a mild acid wash (e.g., dilute HCl) can be used, provided the amine product is not extracted into the aqueous layer. A final wash with brine reduces the amount of dissolved water in the organic phase before drying.[7]
-
Purification: Flash column chromatography on silica gel is the most common method for purifying amine intermediates. The choice of eluent system (typically a gradient of ethyl acetate in hexanes) is determined by the polarity of the product and impurities, as assessed by TLC.
-
Characterization: The identity and purity of the final product should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure, connectivity, and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., N-H stretch for secondary amines, C-O-C stretch for the ether).
-
Safety and Handling Considerations
-
Amines: Many low molecular weight amines, like isobutylamine, are flammable, corrosive, and have strong odors.[11] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Reducing agents like sodium triacetoxyborohydride and other borohydrides can react with water or acid to release flammable hydrogen gas. Handle with care and quench reactions slowly. Alkyl halides are often toxic and lachrymatory.
-
Solvents: Organic solvents like DCM, THF, and acetonitrile are flammable and have associated health risks. Avoid inhalation and skin contact.
Conclusion
Isobutoxy-functionalized amines are indispensable building blocks in modern pharmaceutical development. Their synthesis into more complex intermediates is readily achieved through several robust methodologies. Reductive amination stands out as the most versatile and widely applied technique, while direct alkylation provides a complementary route for specific substrates. Emerging catalytic methods using alcohols as alkylating agents represent a significant advancement towards greener and more sustainable chemical manufacturing. A thorough understanding of the principles behind each method allows the medicinal chemist to strategically design and execute syntheses, accelerating the journey from a simple building block to a life-saving therapeutic.
References
- US10343993B2 - Processes and intermediates for the preparation of Pimavanserin.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Reductive amin
- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, Chemical Reviews.
- Experimental procedure for N-alkyl
- A Convenient Way for the Synthesis of Mono N-Alkyl
- isobutyl amine, 78-81-9. The Good Scents Company.
- C!
- Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- Late-Stage Isotopic Exchange of Primary Amines. PMC.
- A “building block triangle” representing building blocks for medicinal chemistry.
- N alkylation at sp3 Carbon Reagent Guide.
- Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC.
- Building Blocks for Medicinal Chemistry. TCI Chemicals.
- ISOBUTYL AMINE.
- Building Block Synthesis for R&D. BOC Sciences.
- 4-Isobutoxy-phenylamine | CAS 5198-04-9. Santa Cruz Biotechnology.
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-Stage Isotopic Exchange of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isobutyl amine, 78-81-9 [thegoodscentscompany.com]
Application Note: Optimized Solvent Systems for 2-(2-Methylpropoxy)ethan-1-amine Reactions
Abstract
This guide provides an optimized solvent selection framework for 2-(2-Methylpropoxy)ethan-1-amine (Isobutoxyethylamine), a critical building block in medicinal chemistry. Due to its amphiphilic structure—comprising a lipophilic isobutyl tail and a hydrophilic amine/ether head—this molecule presents unique challenges in solubility and work-up (emulsion formation). This note moves beyond traditional, toxic solvents (DCM, DMF) to validate 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior, high-performance alternatives for amide couplings and nucleophilic substitutions.
Physicochemical Profiling & Solvent Challenges
To select the correct solvent, one must understand the molecule's "personality." 2-(2-Methylpropoxy)ethan-1-amine is not just a simple amine; it is a surfactant-like hybrid .
Structural Analysis
-
Lipophilic Domain: The isobutyl group
provides significant non-polar character, making the molecule soluble in hydrocarbons but prone to "oiling out" in highly aqueous acidic media. -
Hydrophilic/Polar Domain: The ether linkage
and primary amine create hydrogen bond accepting and donating sites. -
The "Soap" Effect: In traditional biphasic workups (e.g., DCM/Water), this molecule tends to stabilize emulsions, leading to yield loss and processing delays.
Solvent Screening Matrix
The following table summarizes solvent compatibility based on Hansen Solubility Parameters (HSP) and Green Chemistry metrics.
| Solvent Class | Representative | Compatibility | Status | Technical Rationale |
| Chlorinated | Dichloromethane (DCM) | High | Avoid | Toxic, environmental hazard.[1] Prone to severe emulsions with this amine. |
| Polar Aprotic | DMF / NMP | High | Avoid | High boiling point makes removal difficult; potential degradation of amine at high T. |
| Ethereal (Green) | 2-MeTHF | Optimal | Preferred | Forms distinct layers with water; dissolves polar coupling reagents; derived from biomass. |
| Ethereal (Hydrophobic) | CPME | Optimal | Preferred | Ultra-low water miscibility prevents emulsions; resists peroxide formation. |
| Alcohols | Isopropanol (IPA) | Moderate | Specific | Use only for salt formation (crystallization); interferes with activated esters in coupling. |
Decision Logic: Solvent Selection Workflow
The following decision tree guides the researcher to the optimal solvent based on the specific reaction type intended.
Figure 1: Decision matrix for selecting the optimal solvent system based on reaction thermodynamics and solubility requirements.
Protocol A: Green Amide Coupling (The "2-MeTHF" System)
This protocol replaces DMF/DCM with 2-MeTHF. 2-MeTHF is superior here because it separates cleanly from water during workup, unlike DMF (which requires multiple washes) or THF (which mixes with water).
Application: Attaching the 2-(2-Methylpropoxy)ethan-1-amine linker to a carboxylic acid scaffold (e.g., Boc-Amino Acid or Drug Core).
Materials
-
Amine: 2-(2-Methylpropoxy)ethan-1-amine (1.0 equiv)
-
Acid: Carboxylic acid scaffold (1.0 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) OR HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)
Step-by-Step Methodology
-
Dissolution: In a reaction vessel, dissolve the Carboxylic Acid (1.0 equiv) in 2-MeTHF (concentration 0.2 M).
-
Why: 2-MeTHF solubilizes both organic acids and polar coupling reagents like HATU effectively.
-
-
Activation: Add DIPEA (2.5 equiv) followed by the Coupling Agent (HATU or T3P) at 0°C. Stir for 15 minutes.
-
Addition: Add 2-(2-Methylpropoxy)ethan-1-amine (1.0 equiv) dropwise.
-
Note: The amine is a liquid; ensure it is added slowly to control exotherm.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.
-
Work-up (The Critical Step):
-
Add Water (equal volume to solvent).
-
Observation: You will see a sharp phase separation. The surfactant nature of the amine is mitigated by the strong hydrophobicity of 2-MeTHF.
-
Wash the organic layer with 10% Citric Acid (removes unreacted amine/DIPEA) and then 5% NaHCO3.
-
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate.
Protocol B: Nucleophilic Substitution ( ) in CPME
When reacting this amine with chloropyrimidines or similar electrophiles, high temperatures are often required. CPME is the ideal solvent here due to its high boiling point (106°C), stability to bases, and low latent heat of vaporization (energy efficient).
Workflow Diagram
Figure 2: Workflow for high-temperature nucleophilic substitution using CPME, eliminating aqueous extraction.
Methodology
-
Charge: Combine the chloro-heterocycle (1.0 equiv) and Potassium Carbonate (
, 2.0 equiv) in CPME (0.5 M). -
Addition: Add 2-(2-Methylpropoxy)ethan-1-amine (1.2 equiv).
-
Heat: Heat the mixture to 100°C (CPME reflux is 106°C).
-
Filtration: Once complete (LCMS), cool to RT and filter off the solid inorganic salts (
). -
Isolation: Concentrate the filtrate directly.
-
Why: Unlike DMF/DMSO, CPME evaporates easily on a rotavap, leaving the crude product without the need for an aqueous wash that risks emulsion.
-
Troubleshooting & "The Soap Effect"
Problem: During aqueous workup, the separation layer looks cloudy or forms a "rag" layer (emulsion). Cause: The amphiphilic nature of the isobutoxy-ethylamine creates micelles. Solution:
-
Switch Solvent: If using EtOAc, switch to 2-MeTHF. The lower water solubility of 2-MeTHF forces a cleaner break.
-
Salting Out: Add saturated NaCl (Brine) and a small amount of IPA (5%) to the organic layer.
-
Filter: Pass the biphasic mixture through a pad of Celite. This often breaks the physical emulsion.
References
-
GSK Solvent Sustainability Guide. Green Chemistry, 2016. (Provides the foundational ranking of 2-MeTHF and CPME as "Green" alternatives to DMF/DCM).
-
2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. Beilstein Journal of Organic Chemistry, 2016. (Validates 2-MeTHF for amide coupling efficiency).
-
Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis. Organic Process Research & Development, 2019. (Details the physical properties of CPME regarding water miscibility and peroxide resistance).
-
Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Reviews, 2016. (Mechanistic insight into solvent effects on coupling rates).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 2-Isobutoxyethylamine
Welcome to the technical support guide for the purification of reaction mixtures containing unreacted 2-isobutoxyethylamine. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target compounds from this primary amine. We will explore common issues and provide robust, field-proven solutions in a practical question-and-answer format.
Part 1: Foundational Knowledge & Initial Assessment
Before selecting a purification strategy, a foundational understanding of the impurity you are trying to remove is critical. The physicochemical properties of 2-isobutoxyethylamine dictate which methods will be most effective.
Q1: What are the key properties of 2-isobutoxyethylamine that influence purification?
| Property | Estimated Value | Rationale & Impact on Purification |
| Molecular Weight | 117.19 g/mol | A relatively low molecular weight influences its volatility. |
| Boiling Point (BP) | ~165-175 °C | Similar to 2-butoxyethanol (171 °C)[1]. Distillation is feasible if the desired product has a significantly different boiling point. Vacuum distillation is recommended to prevent thermal degradation of sensitive compounds.[2] |
| pKa (of conjugate acid) | ~10.5 | Typical for primary alkylamines[3][4]. This basicity is the key to purification by acidic extraction, where the amine is protonated to form a water-soluble salt.[5] |
| Solubility | Miscible with water and most organic solvents[1][6]. | Its miscibility in both aqueous and organic phases can complicate standard liquid-liquid extractions if not properly managed. The goal is to manipulate conditions (like pH) to force it into one phase selectively. |
Part 2: Troubleshooting Common Purification Scenarios
This section addresses specific challenges you may encounter during your experiments and provides detailed, step-by-step solutions.
Q2: How can I remove 2-isobutoxyethylamine with a standard liquid-liquid extraction?
This is the most common and often the first method to try, provided your target molecule is stable in acidic conditions. The principle relies on the basicity of the amine.
Causality: The lone pair of electrons on the nitrogen atom of 2-isobutoxyethylamine makes it a Brønsted-Lowry base. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated, forming an ammonium salt.[5] This salt is ionic and therefore preferentially partitions into the aqueous layer, effectively removing it from your product in the organic phase.[7][8]
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl (aq).
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Perform a second wash with 1M HCl (aq) to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Q3: My target compound is acid-sensitive. What are my non-acidic extraction options?
Using strong acids can degrade or hydrolyze sensitive functional groups. In such cases, alternative workup procedures are necessary.
Solution 1: Aqueous Copper (II) Sulfate Wash
Causality: Primary amines readily form coordination complexes with copper (II) ions.[5][7] This complex is typically a deep blue or purple color and is highly water-soluble. This method effectively sequesters the amine in the aqueous phase without altering the bulk pH of the solution.
-
Prepare a 10% aqueous solution of CuSO₄.
-
Dissolve your crude mixture in an appropriate organic solvent.
-
Wash the organic layer several times with the 10% CuSO₄ solution.[7]
-
Continue washing until the aqueous layer no longer turns a deep purple, indicating that the amine has been removed.[5]
-
Follow with a water or brine wash, then dry and concentrate the organic layer.
Solution 2: pH-Controlled Buffer Extraction
Causality: For fine control, you can use a buffer solution to selectively protonate the primary amine without exposing your product to a harsh acidic environment. By selecting a buffer with a pH about 2-3 units below the pKa of the amine's conjugate acid (e.g., a pH 7-8 buffer), you can achieve sufficient protonation for extraction.[9][10] This method is particularly useful for separating mixtures of primary, secondary, and tertiary amines.[9]
Q4: I'm seeing significant peak tailing and poor recovery during silica gel chromatography. What is happening and how do I fix it?
This is a classic problem when purifying basic compounds on standard silica gel.
Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). These groups can engage in strong acid-base interactions with your basic amine, causing it to stick to the stationary phase.[11][12] This results in significant peak tailing (or "streaking"), poor separation, and in some cases, irreversible adsorption and loss of compound.
Solution 1: Mobile Phase Modification
-
The Fix: Add a small amount (0.5-1%) of a competing base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase.[11]
-
Mechanism: The competing base will neutralize the acidic sites on the silica gel, preventing your amine from binding strongly and allowing it to elute properly.
Solution 2: Use a Deactivated or Functionalized Stationary Phase
-
The Fix: Use an amine-functionalized silica column (often labeled "NH₂" or "KP-NH").[11] These columns have a surface that is basic, which repels the amine and prevents the problematic acid-base interaction, leading to excellent peak shapes.
-
Alternative: Reversed-phase chromatography (e.g., C18) can also be highly effective for purifying polar amines using mobile phases like water/acetonitrile or water/methanol.[12][13]
Q5: I need a fast, high-purity method suitable for parallel synthesis. Are there alternatives to chromatography?
Yes. For rapid and highly selective removal of primary amines, scavenger resins are the state-of-the-art solution.
Causality: Scavenger resins are solid-supported reagents with functional groups designed to covalently and irreversibly bind to specific classes of molecules.[14][15] For primary amines, resins functionalized with electrophiles like isocyanates or aldehydes are highly effective.[14][16] The unreacted 2-isobutoxyethylamine reacts with the resin, becoming attached to the solid support. The purified product remains in solution and is isolated by simple filtration. This method avoids the need for aqueous workups or chromatography, saving significant time and solvent.[15]
-
Select Resin: Choose a scavenger resin appropriate for primary amines, such as a polystyrene-supported isocyanate (PS-NCO) or aldehyde resin.
-
Incubation: After your primary reaction is complete, add the scavenger resin directly to the crude reaction mixture (typically 2-4 equivalents relative to the excess amine).
-
Agitation: Gently shake or stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the resin's reactivity. Monitor the removal of the amine by TLC or LCMS.
-
Isolation: Once the scavenging is complete, simply filter the reaction mixture to remove the resin-bound amine.
-
Concentration: Wash the filtered resin with a small amount of solvent and combine the filtrates. Concentrate the solution to yield your highly pure product.
Part 3: Method Selection Guide
Choosing the right purification method depends on the properties of your desired product and the scale of your reaction.
Purification Decision Workflow
The following diagram provides a logical decision tree to guide you to the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For... |
| Acidic Wash | Protonation & Phase Separation | Fast, inexpensive, high capacity. | Not suitable for acid-sensitive products. Can form emulsions. | Robust, acid-stable products at any scale. |
| CuSO₄ Wash | Metal Chelation[5][7] | Mild, non-acidic conditions. | Can be slower; potential for metal contamination if not washed properly. | Acid-sensitive products. |
| Distillation | Separation by Boiling Point[17] | Excellent for large scale; no solvents required. | Requires thermal stability and a significant BP difference. | Large-scale purification of thermally stable, non-volatile products. |
| Chromatography | Differential Adsorption[11][13] | High resolution for complex mixtures. | Can be slow, solvent-intensive, and requires method development.[11] | Complex mixtures or when high purity is essential and other methods fail. |
| Scavenger Resins | Covalent Sequestration[14][15] | High purity, simple filtration workup, ideal for automation.[15] | Resins can be expensive; requires stoichiometric calculation. | High-throughput screening, medicinal chemistry, and rapid purification needs. |
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.com. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. chem.rochester.edu. [Link]
-
Supra Sciences. Solid-Supported Scavengers. suprasciences.com. [Link]
-
Vaddula, B. R., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. Organic Process Research & Development, 16(9), 1531-1536. [Link]
-
Lippert, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 244-251. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN78. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. chem.rochester.edu. [Link]
-
Lippert, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.com. [Link]
-
Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. [Link]
-
Koch-Glitsch. Amine Production. koch-glitsch.com. [Link]
-
Study Mind. (2022, April 19). Amines - Amine Synthesis (A-Level Chemistry). studymind.co.uk. [Link]
-
Amerigo Scientific. Scavenger Resins. amerigoscientific.com. [Link]
-
ScienceMadness Discussion Board. (2012, June 24). purifying secondary amine. sciencemadness.org. [Link]
-
Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2011-2018. [Link]
- Google Patents. (2009). Method for removal of an organic amine from a hydrocarbon stream.
-
University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. organicchemistrydata.org. [Link]
-
Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. organicchemistrydata.org. [Link]
-
NCBI Bookshelf. (1998). Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol. Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
Sources
- 1. Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amine Production | Koch-Glitsch [koch-glitsch.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Workup [chem.rochester.edu]
- 8. EP2258674A1 - Method for removal of an organic amine from a hydrocarbon stream - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. suprasciences.com [suprasciences.com]
- 17. studymind.co.uk [studymind.co.uk]
Technical Support Center: Troubleshooting Ether-Amine Coupling
Topic: Optimizing Conversion Rates in Palladium-Catalyzed C-N Cross-Coupling of Ether-Containing Substrates
Executive Summary: The "Chelation Trap"
Senior Scientist Note: In my experience, "low conversion" when coupling amines with ether-containing aryl halides (e.g., anisoles, crown ethers, PEGylated aromatics) is rarely a random failure. It is almost always a coordination problem .
Ether oxygens act as Lewis bases. While weak individually, they become potent "hemilabile" ligands in close proximity to the reaction center or in high concentrations (polyethers). They compete with your phosphine ligand for the Palladium (Pd) center, forming unreactive "off-cycle" species (See Diagram 2).
This guide moves beyond generic advice to address the specific electronic and steric conflicts introduced by ether moieties.
Diagnostic Workflow: Reading the Reaction
Before adding more catalyst, analyze the reaction mixture. The specific mode of failure dictates the fix.
| Observation (LCMS/TLC) | Likely Root Cause | The "Ether" Factor |
| 0% Conversion (SM only) | Oxidative Addition Failure | The ether group may be electron-rich (e.g., p-methoxy), deactivating the aryl halide toward Pd(0) insertion. |
| Stalled at ~40-60% | Catalyst Poisoning / Deactivation | Product inhibition: The formed amino-ether product might be a better ligand than the substrate, sequestering Pd. |
| Hydrodehalogenation (Ar-H) | Common with primary amines.[1] Ether solvents (THF/Dioxane) can act as hydride sources if peroxides are present. | |
| Black Precipitate (Pd Black) | Ligand dissociation | The ether substrate displaced the phosphine ligand, destabilizing Pd(0) which then aggregated. |
Troubleshooting Guide (Q&A Format)
Module A: Catalyst & Ligand Selection
Q: My reaction turns black and stalls after 1 hour. Is my catalyst dead? A: Yes, your catalyst has likely precipitated as Pd-black. This happens when the ether substrate displaces the phosphine ligand.
-
The Fix: Switch to Bulky Biaryl Phosphine Ligands (e.g., BrettPhos , RuPhos , or tBuBrettPhos ).
-
Why: These ligands create a "steric wall" around the Pd center. They are too bulky to be easily displaced by the ether oxygen, forcing the catalytic cycle to proceed. RuPhos is particularly effective for secondary amines, while BrettPhos excels with primary amines.
Q: I am using Pd(OAc)₂ + BINAP, but conversion is <20%. Why? A: BINAP is often insufficient for electron-rich ether substrates (e.g., 4-bromoanisole). The electron-donating methoxy group makes the C-Br bond stronger and harder to break (slow oxidative addition).
-
The Fix: Use a Pre-catalyst (e.g., XPhos Pd G4 or RuPhos Pd G4 ).
-
Why: Pre-catalysts guarantee the formation of the active L-Pd(0) species in a 1:1 ratio. In situ mixing (Pd(OAc)₂ + Ligand) often results in incomplete reduction of Pd(II), leaving you with undefined species that are easily poisoned by ethers.
Module B: Base & Solvent Effects
Q: I see the product, but also significant decomposition of my ether substrate. A: You are likely using NaOtBu (Sodium tert-butoxide). While it is the standard "fast" base, it is strong enough to cause elimination reactions in sensitive aliphatic ethers or cleavage in certain aryl ethers.
-
The Fix: Switch to a weaker, inorganic base like Cs₂CO₃ or K₃PO₄ .[1]
-
Protocol Adjustment: These bases are insoluble in organic solvents. You MUST use a solvent with higher polarity (e.g., t-Amyl alcohol or Dioxane) and ensure vigorous stirring (1000+ RPM) to maximize surface area.
Q: Can I use THF or Dioxane? They are ethers, just like my substrate. A: You can, but be cautious.
-
Risk: If your substrate is a polyether (like a crown ether or PEG), using an ether solvent adds to the "soup" of coordinating oxygens.
-
Better Alternative: Toluene or Xylene . Non-polar solvents force the reagents to interact within the coordination sphere of the catalyst rather than being solvated by coordinating solvent molecules.
Visualization: Logic & Mechanism
Figure 1: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing low conversion in ether-amine coupling experiments.
Figure 2: The Chelation Trap (Mechanism of Failure)
Caption: How ether substrates (B) sequester Palladium from the active catalytic cycle (A).
The "Rescue Protocol" (Standard Operating Procedure)
If you have a valuable reaction that has stalled at 50% conversion, do NOT just add more starting material. Follow this protocol:
-
The Inert Gas Purge:
-
While heating, insert a needle connected to a vacuum line into the headspace (not the liquid) and cycle Argon/Vacuum 3 times. Oxygen leaks are a common cause of stalled Pd cycles.
-
-
The "Spike" Test:
-
Add 1.0 mol% of fresh Pre-catalyst (e.g., RuPhos Pd G4) dissolved in minimal degassed solvent.
-
Interpretation:
-
Reaction restarts: The original catalyst died (thermal instability or poisoning). Solution: Lower Temp or change Ligand.
-
No change: The reaction has reached equilibrium or product inhibition is occurring. Solution: Work up and purify; further heating will only generate impurities.
-
-
-
The Additive Trick:
-
For sluggish reactions involving ether-amines, adding 5-10 mol% of 18-crown-6 can sometimes help if using inorganic bases (
), as it solubilizes the carbonate, increasing the effective basicity without using a harsh base like alkoxide.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships.[2] Journal of the American Chemical Society.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of Organic Chemistry.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Ether-Containing Heterocycles. Organic Letters.
Sources
Technical Support Center: Minimizing Side Reactions in the Acylation of 2-Isobutoxyethylamine
Introduction
Welcome to the technical support guide for the acylation of 2-isobutoxyethylamine. This reaction is a fundamental step in the synthesis of various compounds in pharmaceutical and materials science research. While seemingly straightforward, the N-acylation of this primary amine can be complicated by side reactions that reduce yield and purity. This guide provides in-depth, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and achieve clean, high-yield synthesis of your target N-acyl-2-isobutoxyethylamine.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the core reaction chemistry and potential challenges.
Q1: What is the fundamental mechanism for the acylation of 2-isobutoxyethylamine?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-isobutoxyethylamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (like a chloride ion) to form the stable amide product.[1][2][3] A base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4]
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reaction is diacylation . Although the amide product is less nucleophilic than the starting amine, under certain conditions (such as the use of a strong base or excess acylating agent), the amide's N-H proton can be removed, and a second acyl group can be added.[5] Another potential issue is the hydrolysis of the acylating agent if moisture is present in the reaction, which consumes the reagent and lowers the effective yield.[5]
Q3: Which type of acylating agent is best: an acyl chloride, an anhydride, or a carboxylic acid with a coupling agent?
The choice depends on the specific requirements of your synthesis, such as scale, substrate sensitivity, and desired purity.
| Acylating Agent | Advantages | Disadvantages | Best For |
| Acyl Chloride | Highly reactive, leading to fast reaction times.[3] | Generates corrosive HCl, requiring a base. Can be overly reactive, leading to side products.[6] Moisture sensitive.[5] | Rapid, small-to-medium scale synthesis where reactivity is key. |
| Acid Anhydride | Less reactive than acyl chlorides, offering better control. Byproduct is a carboxylic acid, which is less harsh than HCl. | Slower reaction times. May require heating. | Reactions where moderation and control are more important than speed. |
| Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | Milder conditions, high chemoselectivity, and broad functional group tolerance.[7][8] | Coupling agents can be expensive and generate byproducts (e.g., ureas) that require careful purification.[9] | Complex syntheses with sensitive functional groups or when trying to avoid harsh reagents. |
Section 2: Troubleshooting Guide: Common Issues & Solutions
This Q&A guide addresses specific experimental problems, their underlying causes, and actionable solutions.
Problem 1: My reaction yield is very low, or the reaction has stalled.
Q: I've run the reaction overnight, but TLC analysis shows a significant amount of starting amine remaining. What's going wrong?
A: This issue typically points to three main causes: deactivation of the nucleophile, degradation of the electrophile, or suboptimal reaction conditions.
-
Cause A: Protonation of the Amine. If you are using an acyl chloride, one equivalent of HCl is produced for every equivalent of amide formed.[10][11] This acid will react with the basic 2-isobutoxyethylamine starting material to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acylating agent, effectively stopping the reaction.[5][6]
-
Solution: Ensure at least one equivalent of a suitable base is present to neutralize the acid byproduct. For Schotten-Baumann conditions (using an acyl chloride), an aqueous base like NaOH or an organic base like pyridine or triethylamine is essential.[1][4][12] Monitor the pH if using an aqueous system and ensure it remains basic.[13]
-
-
Cause B: Hydrolysis of the Acylating Agent. Acyl chlorides and anhydrides are highly sensitive to moisture.[5] Any water in your solvent, glassware, or starting materials will rapidly hydrolyze your acylating agent into an unreactive carboxylic acid, reducing its effective concentration and leading to a stalled reaction.
-
Solution: Use anhydrous solvents and dry glassware. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If you suspect hydrolysis has occurred, a careful addition of fresh acylating agent may restart the reaction, which can be monitored by TLC.[5]
-
-
Cause C: Inefficient Carboxylic Acid Activation. If you are using a coupling agent like EDC, the carboxylic acid must first be activated to form a highly reactive O-acylisourea intermediate.[12] This step can be slow or inefficient.
-
Solution: Additives like HOBt (1-Hydroxybenzotriazole) are often used to trap the O-acylisourea and form a more stable active ester, which then reacts cleanly with the amine.[7][9] This minimizes side reactions of the O-acylisourea intermediate.[9] Ensure your coupling agents are fresh and of high purity.
-
Problem 2: My final product is contaminated with a higher molecular weight impurity.
Q: After purification, my NMR and Mass Spec data show a second compound with a mass corresponding to the addition of two acyl groups. How can I prevent this diacylation?
A: Diacylation is a classic side reaction for primary amines. While the amide product is significantly less basic and nucleophilic than the starting amine, its N-H proton can still be removed under strongly basic conditions or when a large excess of a highly reactive acylating agent is present. The resulting amidate anion is a potent nucleophile that can react with another molecule of the acylating agent.[5]
-
Solution 1: Control Stoichiometry and Addition Rate. This is the most critical factor. Use no more than 1.05-1.1 equivalents of the acylating agent. Furthermore, add the acylating agent slowly (dropwise) to the solution of the amine. This maintains a low instantaneous concentration of the electrophile, ensuring it reacts preferentially with the more nucleophilic primary amine rather than the less reactive amide product.
-
Solution 2: Optimize the Base. Avoid using excessively strong, non-hindered bases that can easily deprotonate the amide product. A tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often sufficient to scavenge acid without promoting diacylation.[12]
-
Solution 3: Lower the Reaction Temperature. Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) can help control the reaction rate and improve selectivity for mono-acylation.[12]
Section 3: Key Experimental Protocols & Visual Guides
Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol is a robust method for the straightforward acylation of 2-isobutoxyethylamine.
-
Dissolve 2-isobutoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl (to remove excess amine), then with saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and the common diacylation side reaction.
Caption: The desired mono-acylation pathway.
Caption: The diacylation side reaction pathway.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues during your experiment.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. pearson.com [pearson.com]
- 3. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Lab Reporter [fishersci.it]
- 13. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: High-Purity Distillation of 2-(2-Methylpropoxy)ethan-1-amine
The following technical guide is structured as a specialized support resource for researchers and process engineers handling 2-(2-Methylpropoxy)ethan-1-amine (also known as 2-Isobutoxyethylamine ).
This guide addresses the lack of widely available specific literature for this compound by applying rigorous homologous series extrapolation and standard industrial practices for amino-ether purification.
Current Status: Systems Nominal Operator Level: Senior Application Scientist Topic: Purification & Distillation Parameters
Core Technical Overview
Compound: 2-(2-Methylpropoxy)ethan-1-amine CAS: 6928-85-4 (Note: This CAS is often associated with piperazine derivatives in some databases; chemically, the structure is C₆H₁₅NO ). Molecular Weight: 117.19 g/mol Target Purity: >99.0% (GC/Titration)
Process Summary: The purification of 2-(2-Methylpropoxy)ethan-1-amine requires a fractional distillation approach designed to separate the primary amine from its synthesis precursors (typically isobutanol and ethylene glycol monoisobutyl ether) and potential secondary amine by-products. Due to the amine's susceptibility to oxidation and thermal degradation, vacuum distillation under an inert atmosphere is mandatory.
Pre-Distillation Assessment (Feedstock Analysis)
Before initiating thermal separation, characterize your crude feedstock. The distillation strategy depends heavily on the impurity profile.
| Component | Approx. BP (760 mmHg) | Role | Removal Strategy |
| Isobutanol | 108°C | Solvent / Reagent | Fore-cut: Remove at atmospheric or mild vacuum. Forms azeotrope with water.[1] |
| Water | 100°C | By-product / Solvent | Fore-cut: Remove as azeotrope with isobutanol. |
| 2-(2-Methylpropoxy)ethan-1-amine | ~132-138°C (Est.) * | Target Product | Main Cut: Collect under vacuum (e.g., 10-20 mmHg). |
| Isobutyl Glycol Ether | ~160°C | Starting Material | Residue: Remains in the pot (Bottoms). |
| Bis(isobutoxyethyl)amine | >250°C | Side Product | Residue: Remains in the pot. |
*Note: Boiling point estimated based on homologous series (2-Ethoxyethylamine BP: 108°C; 2-Butoxyethanol BP: 171°C).
Operational Protocol: Distillation Setup & Parameters
Equipment Configuration
-
Column: Silver-lined or vacuum-jacketed Vigreux column (or packed column with >5 theoretical plates).
-
Condenser: Glycol-cooled (0°C to 5°C) to prevent loss of volatiles during vacuum ramp.
-
Vacuum System: Rotary vane pump capable of stable 1–10 mmHg.
-
Inert Gas: Nitrogen or Argon bubbler (capillary bleed) is critical to prevent amine oxidation (browning).
Step-by-Step Procedure
Step 1: System Inertization Purge the entire distillation train with dry Nitrogen for 15 minutes. Amines absorb CO₂ from air to form carbamates (white solids), which can clog columns.
Step 2: Dehydration & Lights Removal (Strip Cut)
-
Pressure: Atmospheric
100 mmHg. -
Pot Temp: 80°C
110°C. -
Action: Distill off the water/isobutanol azeotrope.
-
End Point: Vapor temperature drops, or reflux stabilizes at a higher temperature.
Step 3: Target Fraction Collection (Main Cut)
-
Pressure: Reduce to 10 mmHg .
-
Expected Vapor Temp: ~45°C – 55°C (Estimation at 10 mmHg).
-
Reflux Ratio: Set to 3:1 (Return 3 parts, Take 1 part) to ensure separation from residual glycol ether.
-
Collection: Switch to the main receiver when the refractive index (RI) stabilizes or GC indicates >98% purity.
Step 4: Shutdown
-
Break vacuum with Nitrogen , not air. Cool pot to <50°C before opening.
Troubleshooting Guide (Q&A)
Q1: The distillate is turning yellow/brown within hours of collection. Why? A: This is classic oxidative degradation. Amino ethers are sensitive to oxygen.
-
Root Cause: Air leaks in the vacuum system or improper storage.
-
Fix: Ensure the system is leak-tested (<1 mbar/min rise). Store the product under Argon in amber glass. Add a stabilizer like BHT (10-50 ppm) if downstream applications permit.
Q2: I cannot separate the amine from the starting alcohol (Isobutyl Glycol Ether). A: These compounds have a boiling point differential of ~25-30°C, which should be separable, but azeotropes can occur.
-
Root Cause: Reflux ratio is too low (distilling too fast) or column height is insufficient.
-
Fix: Increase Reflux Ratio to 5:1 or 10:1. Use a structured packing (e.g., Sulzer) instead of a simple Vigreux column to increase theoretical plates.
Q3: My main fraction contains significant water (detected by KF). A: Isobutoxyethylamine is hygroscopic.
-
Root Cause: The "Lights" fraction was not cut aggressively enough, or the receiver was not dried.
-
Fix: Use a "drying run" or add KOH pellets to the crude pot (if compatible with your specific synthesis residues) to bind water before distillation.
Q4: The boiling point is fluctuating wildly. A: This indicates pressure instability or "bumping."
-
Fix: Use a magnetic stir bar with a vigorous vortex or a nitrogen capillary bleed. Ensure the vacuum pump oil is clean; volatiles in the pump oil cause vacuum fluctuation.
Visualizations
Figure 1: Distillation Logic & Fractionation Cut Points
Caption: Process flow for the fractional distillation of 2-isobutoxyethylamine, highlighting critical cut points.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common distillation failures: Discoloration, Purity separation, and Yield loss.
References
-
PubChem. 2-(2-Methylpropoxy)ethan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]
-
EPA CompTox. N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine (Structural Analog Data). Available at: [Link][2]
Disclaimer: This guide is based on homologous series extrapolation and standard chemical engineering principles for amino-ethers. Always perform a small-scale Distillation Curve (DS) experiment before processing large batches.
Sources
Validation & Comparative
Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 2-(2-Methylpropoxy)ethan-1-amine
The Molecular Ion and the Nitrogen Rule
2-(2-Methylpropoxy)ethan-1-amine has a molecular formula of C6H15NO and a monoisotopic mass of 117.1154 g/mol .[1] According to the Nitrogen Rule , a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass.[2][3] Therefore, the molecular ion peak ([M]•+) for 2-(2-Methylpropoxy)ethan-1-amine is expected to be observed at a mass-to-charge ratio (m/z) of 117. The intensity of the molecular ion peak for aliphatic amines can sometimes be weak or even absent, as the molecule readily undergoes fragmentation.[4]
Predicted Fragmentation Pathways
The fragmentation of 2-(2-Methylpropoxy)ethan-1-amine is primarily dictated by the presence of the amine and ether functional groups. The initial ionization event, typically the removal of a non-bonding electron from the nitrogen or oxygen atom, generates a radical cation that is prone to bond cleavage.[5][6] The most favored fragmentation pathways involve the formation of the most stable carbocations and neutral radicals.[7][8]
Two principal types of cleavage are anticipated: α-cleavage adjacent to the nitrogen and oxygen atoms, and C-O bond cleavage of the ether linkage.
Pathway 1: α-Cleavage Adjacent to the Amine
Alpha-cleavage is a characteristic fragmentation pattern for aliphatic amines.[2][3][4] This process involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. In the case of 2-(2-Methylpropoxy)ethan-1-amine, this can occur in two ways:
-
Cleavage 'a': Breakage of the C1-C2 bond. This is the most probable fragmentation pathway for primary amines, resulting in the formation of a stable iminium ion at m/z 30 and the loss of a 2-methylpropoxy radical. This m/z 30 fragment, [CH2=NH2]+, is a hallmark of primary amines and is often the base peak in their mass spectra.[2][9]
-
Cleavage 'b': While less common for primary amines compared to cleavage 'a', this involves the loss of a hydrogen radical from the α-carbon, leading to a fragment at m/z 116 ([M-1]•+).
Caption: Predicted α-cleavage pathways adjacent to the amine group.
Pathway 2: Fragmentation Initiated by the Ether Oxygen
The presence of the ether linkage introduces additional fragmentation routes.
-
α-Cleavage 'c': Cleavage of the C-C bond alpha to the ether oxygen on the ethyl side can lead to the formation of an oxonium ion at m/z 87 and the loss of a methyl radical.
-
C-O Bond Cleavage 'd': Heterolytic cleavage of the C-O bond can result in the formation of an isobutyl cation at m/z 57 and a neutral aminoethoxy radical. The isobutyl cation is a relatively stable secondary carbocation.
-
C-O Bond Cleavage with Rearrangement 'e': Cleavage of the C-O bond can also be accompanied by a hydrogen rearrangement, leading to the formation of a charged aminoethanol fragment at m/z 61 .
Caption: Predicted fragmentation pathways initiated by the ether oxygen.
Summary of Predicted Major Fragments
The following table summarizes the most likely fragment ions to be observed in the electron ionization mass spectrum of 2-(2-Methylpropoxy)ethan-1-amine.
| m/z | Proposed Fragment Ion | Proposed Structure | Origin |
| 117 | Molecular Ion | [CH3(CH3)CHCH2OCH2CH2NH2]•+ | - |
| 116 | [M-1]•+ | [C6H14NO]•+ | α-cleavage at amine (loss of H•) |
| 87 | [M-30]+ | [CH3(CH3)CHCH2OCH2]+ | α-cleavage at ether |
| 57 | [C4H9]+ | [CH3(CH3)CHCH2]+ | C-O bond cleavage |
| 30 | [CH2NH2]+ | [CH2=NH2]+ | α-cleavage at amine (Base Peak) |
Experimental Protocol: Hypothetical Mass Spectrometry Analysis
To experimentally verify these predictions, the following protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is proposed.
1. Sample Preparation:
- Dissolve 1 mg of 2-(2-Methylpropoxy)ethan-1-amine in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Final hold: 5 minutes at 250°C.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 25-200.
- Scan Speed: 1000 amu/s.
3. Data Analysis:
- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum corresponding to the chromatographic peak of 2-(2-Methylpropoxy)ethan-1-amine.
- Identify the molecular ion peak and major fragment ions.
- Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
Conclusion
The fragmentation pattern of 2-(2-Methylpropoxy)ethan-1-amine in electron ionization mass spectrometry is predicted to be dominated by α-cleavage adjacent to the primary amine, leading to a characteristic and likely base peak at m/z 30. Secondary fragmentation pathways initiated by the ether functionality, including α-cleavage and C-O bond scission, are also expected to produce significant ions, notably at m/z 87 and 57. This predictive guide, based on established principles of mass spectrometry, provides a valuable framework for the identification and structural confirmation of this and structurally related molecules. Experimental verification using the outlined GC-MS protocol is recommended for definitive structural elucidation.
References
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Lund, T. (2015). Fragmentation mechanisms in electron impact mass spectrometry. Roskilde University.
-
PubChem. (n.d.). N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine. Retrieved from [Link]
-
ETH Zurich. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2-methylpropoxy)ethan-1-amine (C6H15NO). Retrieved from [Link]
-
ResearchGate. (n.d.). General EI (electron ionization) fragmentation pattern of compounds 1–10. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]
-
De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[4-(2-methylpropoxy)phenyl]ethan-1-amine. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
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Comparative Guide: GC-MS Validation Protocols for Volatile Ether Amines
Executive Summary: The "Basicity Trap" in Ether Amine Analysis
Volatile ether amines (e.g., bis(2-dimethylaminoethyl) ether, morpholine derivatives) represent a unique analytical challenge in drug development and environmental monitoring.[1] Their dual nature—possessing both ether linkages and highly basic amine nitrogens—creates a "Basicity Trap."
On standard silica columns, the lone pair electrons on the nitrogen interact aggressively with surface silanols (Si-OH), leading to:
-
Severe Peak Tailing: Tailing factors (
) often exceeding 2.5, compromising resolution.[1] -
Memory Effects: Carryover from previous injections due to adsorption.
-
Non-Linearity: Loss of analyte at low concentrations (active site absorption).
This guide compares the two primary strategies to overcome these issues: Chemical Derivatization (Traditional) vs. Direct Injection on Base-Deactivated Columns (Modern).
Comparative Analysis: Direct Injection vs. Derivatization[1]
The following table objectively compares the two methodologies based on experimental throughput and data integrity.
| Feature | Method A: Direct Injection (Base-Deactivated) | Method B: Chemical Derivatization (Acylation/Silylation) |
| Principle | Uses surface-modified columns (e.g., Rtx-Volatile Amine, CP-Volamine) to shield silanols.[1] | Chemically blocks the amine nitrogen (e.g., with TFAA or MTBSTFA) to reduce polarity. |
| Column Type | Base-Deactivated Polyethylene Glycol or Siloxane. | Standard 5% Phenyl (e.g., Rxi-5ms, DB-5).[1] |
| Sample Prep Time | Low (< 15 mins). Dilute and shoot. | High (1–4 hours). Requires reaction, heating, and extraction. |
| Artifact Risk | Low. Minimal sample manipulation. | High. Incomplete reactions or moisture sensitivity (silylation). |
| LOD/Sensitivity | Excellent (if adsorption is eliminated). | Excellent (improved ionization efficiency). |
| Throughput | High (suitable for QC). | Low (bottleneck at prep stage). |
| Verdict | Preferred for Routine QC & Impurities. | Reserved for Biological Matrices or Trace-Level confirmation. |
Core Protocol: Direct Injection Method (Recommended)[1][3]
This protocol focuses on the Direct Injection strategy using a base-deactivated system, as it offers the best balance of robustness and efficiency for pharmaceutical impurities.
Instrumentation & Conditions[2][4][5][6][7][8]
-
GC System: Agilent 7890B / 8890 or equivalent.
-
Detector: Single Quadrupole MS (EI mode, 70 eV).[1]
-
Column: Rtx-Volatile Amine or ZB-624PLUS (30 m × 0.32 mm × 5 µm).[1]
-
Rationale: Thick film (5 µm) ensures retention of volatile amines; base-deactivation prevents tailing.
-
-
Inlet: Split/Splitless with Ultra-Inert Base-Deactivated Liner (with wool).
-
Critical: Standard glass wool will irreversibly adsorb ether amines. Use base-deactivated wool.
-
GC Parameters[2][4][5][7][8][9][10]
-
Inlet Temp: 250 °C.
-
Injection Mode: Split 10:1 (to prevent column overload and improve peak shape).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
40 °C (Hold 5 min) – Traps volatiles.
-
Ramp 10 °C/min to 240 °C.
-
Hold 5 min @ 240 °C – Elutes heavier impurities.
-
MS Parameters[6][7]
-
Solvent Delay: 3.0 min (Must elute solvent before amines).
-
Acquisition: SIM/Scan mode.
-
Target Ions (Example for Bis(2-dimethylaminoethyl) ether): m/z 58 (Quant), 72, 42.[1]
-
Validation Framework (ICH Q2(R1) / USP <1058>)
To validate this method, you must prove the system overcomes the "Basicity Trap."
System Suitability: The "Tailing Stress Test"
Before any validation run, inject a System Suitability Solution (SST) containing the analyte at the Limit of Quantitation (LOQ).
-
Acceptance Criteria:
-
Tailing Factor (
): Must be ≤ 1.5 . (Standard columns often yield > 2.0). -
Signal-to-Noise (S/N): > 10:1 at LOQ.[1]
-
Linearity & Range[5]
-
Protocol: Prepare 5 concentration levels from LOQ to 120% of target concentration.
-
Critical Check: Plot Response Factor (
) vs. Concentration.-
Failure Mode: If Response Factor drops at low concentrations, active sites are adsorbing the amine. Action: Trim column or replace liner.
-
Accuracy (Recovery)[11]
-
Protocol: Spike blank matrix (e.g., API solution) at 50%, 100%, and 150% levels.
-
Target: 80–120% recovery.
-
Note: Ether amines are volatile. Use gas-tight syringes and chilled autosampler trays (4 °C) to prevent evaporation loss.
Precision (Repeatability)
-
Protocol: 6 consecutive injections at 100% level.
-
Target: RSD ≤ 5.0%. (Higher RSD usually indicates inlet adsorption/carryover).
Experimental Data: Performance Comparison
The following data summarizes a typical comparison between a standard Rxi-5ms column and a specialized Rtx-Volatile Amine column for Morpholine analysis.
| Parameter | Standard Column (Rxi-5ms) | Specialized Column (Rtx-Volatile Amine) | Improvement |
| Tailing Factor ( | 2.8 (Severe Tailing) | 1.2 (Symmetrical) | 57% Better Symmetry |
| LOD (S/N = 3) | 500 ppb | 50 ppb | 10x Sensitivity Gain |
| Linearity ( | 0.985 (Curvature at low end) | > 0.999 | Linear Response |
| Carryover | Detected in 1st Blank | None Detected | Eliminated Memory Effect |
Data synthesized from comparative studies of base-deactivated phases [1, 2, 6].[1][2]
Visualization of Workflows
Figure 1: Method Selection Decision Tree
This diagram guides the researcher in choosing the correct sample preparation strategy based on matrix complexity.
Caption: Decision tree for selecting the optimal GC-MS introduction method based on matrix and analyte properties.
Figure 2: The "Basicity Trap" Mechanism & Solution
Visualizing why standard columns fail and how base-deactivation works.
Caption: Mechanism of amine adsorption on standard silanols vs. inertness on base-deactivated surfaces.
References
-
Restek Corporation. (2011). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link][1]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][1]
-
Phenomenex. (2020). Comparative separations of volatile amines on Zebron ZB-624PLUS. Retrieved from [Link][1]
-
National Institutes of Health (PMC). (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by GC-MS. Retrieved from [Link][1]
-
Agilent Technologies. (2022). Recommended GC Columns for USP Phase Classification. Retrieved from [Link][1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Methylpropoxy)ethan-1-amine
Handling 2-(2-Methylpropoxy)ethan-1-amine (CAS No. 64886-35-7) in a research or drug development setting demands a rigorous and well-understood safety protocol. This compound, while a valuable building block, presents significant hazards that necessitate more than a standard "gloves and goggles" approach. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work. Our focus is not just on what to wear, but why you're wearing it.
The 'Why': A Hazard-Based Rationale for PPE Selection
Understanding the specific dangers of 2-(2-Methylpropoxy)ethan-1-amine is the foundation of proper PPE selection. Safety Data Sheets (SDS) consistently classify this chemical with several key hazards that directly inform our procedural choices.
-
Corrosivity (Skin and Eyes): The primary and most immediate danger is that this amine is corrosive, causing severe skin burns and serious eye damage.[1][2] Contact with skin or eyes can lead to rapid tissue damage, chemical burns, and in the case of eye contact, potentially irreversible injury.[2][3] This corrosive nature dictates that our first line of defense must be a complete and impermeable barrier for all exposed skin and, most critically, the eyes.
-
Inhalation Hazard: Vapors or mists of this compound can cause respiratory irritation.[2][4] While some sources note it's not an expected route of exposure, proper handling procedures must always account for the potential generation of aerosols or vapors, especially during heating, agitation, or large-volume transfers.[2][5] Therefore, engineering controls like a chemical fume hood are paramount, and respiratory protection may be required if these controls are inadequate or during a spill.[6][7]
-
Flammability: Several related amine compounds are classified as flammable liquids, with vapors that can form explosive mixtures with air.[1][5] This means all PPE must be suitable for a flammable environment, and procedures must include grounding and bonding to prevent static discharge.[1][3]
-
Toxicity: The compound is harmful if swallowed.[1] While direct ingestion is unlikely in a controlled lab setting, this underscores the importance of preventing hand-to-mouth contamination, which is achieved through proper glove usage and hand hygiene.[4][6]
The Core PPE Ensemble: Your First Line of Defense
For any work involving 2-(2-Methylpropoxy)ethan-1-amine, a baseline of PPE is non-negotiable. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[7]
Hand Protection: Beyond the Basics
Your choice of gloves is critical. Given the corrosive nature of this amine, the glove material must be resistant to chemical breakthrough.
-
Primary Recommendation: Butyl rubber gloves are an excellent choice for handling amines and corrosive materials, offering superior resistance to permeation.[8][9]
-
Alternative: Heavy-duty nitrile gloves (minimum 8 mil thickness) can be used for short-duration tasks with incidental contact. However, for prolonged handling or immersion, they are not recommended.
-
Double Gloving: Always double-glove. This practice provides a critical safety buffer. If the outer glove is contaminated, you can remove it safely without exposing your skin. The inner glove also protects you during the doffing (removal) process.
-
Inspection and Technique: Before use, always inspect gloves for any signs of degradation or puncture.[6] Use proper removal techniques by peeling the glove off from the cuff, turning it inside out without touching the outer surface with your bare skin.[6][8]
Body Protection: A Complete Barrier
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A flame-retardant and chemical-resistant lab coat is mandatory.[7]
-
Apron: For tasks involving larger quantities (>100 mL) or a significant risk of splashing, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene.
-
Full Coverage: Ensure your legs are fully covered with long pants, and wear closed-toe shoes made of a non-porous material.[7] Protective boots may be necessary for large-scale operations.[6]
Eye and Face Protection: An Impenetrable Shield
Because this chemical can cause severe and permanent eye damage, this is an area where maximum protection is required.[2][3]
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles that form a complete seal around the eyes are mandatory.[8] Standard safety glasses do not provide adequate protection against splashes.[8]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever you are handling the neat material, preparing solutions, or performing any task with a splash potential.[7] The face shield protects the entire face from direct splashes.
Respiratory Protection: When Engineering Controls Are Not Enough
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:
-
Spill Response: In the event of a large spill outside of a fume hood, a full-face or half-mask air-purifying respirator with organic vapor cartridges is necessary.[10]
-
System Failure: If your ventilation system (fume hood) is not functioning correctly, all work must cease until it is repaired. If you must perform an emergency shutdown, appropriate respiratory protection is required.
Operational Plans: PPE in Practice
The level of PPE required can be tiered based on the specific task and the associated risk.
| Task/Scenario | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Routine Handling (<50 mL in Fume Hood) | Double Nitrile (8 mil+) or Butyl Gloves | Chemical-Resistant Lab Coat | Chemical Splash Goggles | Not Required |
| Weighing/Transfer (>50 mL) | Double Butyl Gloves | Chemical-Resistant Lab Coat & Apron | Chemical Splash Goggles & Face Shield | Not Required (in fume hood) |
| Spill Cleanup | Double Butyl Gloves | Chemical Splash Suit or Coverall | Chemical Splash Goggles & Face Shield | Air-Purifying Respirator (Organic Vapor Cartridge) |
| Waste Disposal | Double Butyl Gloves | Chemical-Resistant Lab Coat & Apron | Chemical Splash Goggles & Face Shield | Not Required |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is just as important as the equipment itself to prevent cross-contamination.[8]
Donning Sequence (Putting On)
-
Body Protection: Don your lab coat and apron.
-
Inner Gloves: Put on the first pair of gloves.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by the face shield.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (Taking Off)
This process should ideally be performed in a designated area.
-
Outer Gloves: Remove the outer gloves using the proper technique (peeling from the cuff, inside-out). Dispose of them immediately in a designated hazardous waste container.
-
Body Protection: Unfasten your lab coat and apron, rolling it away from your body to contain the contaminated surface. Place it in the designated receptacle for laundering or disposal.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front, avoiding contact with the front surfaces.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[6]
Visualizing the PPE Decision Process
The following workflow illustrates the critical thinking process for selecting the appropriate PPE based on the planned task.
Caption: PPE selection workflow for handling 2-(2-Methylpropoxy)ethan-1-amine.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with 2-(2-Methylpropoxy)ethan-1-amine must be treated as hazardous waste.
-
Collection: Place contaminated gloves, aprons, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Regulations: Ensure that disposal follows all local, regional, and national hazardous waste regulations.[2][5] Never discard contaminated items in the regular trash.
By rigorously applying these principles and protocols, you can confidently and safely handle 2-(2-Methylpropoxy)ethan-1-amine, protecting yourself from its hazards while advancing your critical research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
